molecular formula C14H10BrFN2O3 B8276368 4-[3-(4-Bromo-2-fluoro-phenyl)-ureido]-benzoic acid

4-[3-(4-Bromo-2-fluoro-phenyl)-ureido]-benzoic acid

Cat. No. B8276368
M. Wt: 353.14 g/mol
InChI Key: RHDQEDSVTROJEC-UHFFFAOYSA-N
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Patent
US09115092B2

Procedure details

To a solution of 4-[3-(4-bromo-2-fluoro-phenyl)-ureido]-benzoic acid ethyl ester (0.7 g, 0.0018 mol) in EtOH (5 mL) and THF (4 mL), was added a solution of lithium hydroxide monohydrate in water (0.385 g, 0.009 mol, in 5 mL water) at room temperature. The reaction mass was stirred at room temperature for 5 h. The volatiles were evaporated under reduced pressure. The white solid was washed with diethyl ether. Subsequently, the reaction mixture was acidified with 2 N HCl [pH-6] at 0° C. to afford the solid compound. The solid material was collected by filtration and dried to obtain the title compound [0.55 g, 84%]; LC-MS (ESI): Calculated mass: 352.0; Observed mass: 352.9 [M+H]+ (RT: 1.49 min).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=2[F:22])=[O:13])=[CH:7][CH:6]=1)C.O.[OH-].[Li+].O>CCO.C1COCC1>[Br:21][C:18]1[CH:19]=[CH:20][C:15]([NH:14][C:12](=[O:13])[NH:11][C:8]2[CH:9]=[CH:10][C:5]([C:4]([OH:23])=[O:3])=[CH:6][CH:7]=2)=[C:16]([F:22])[CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)NC(=O)NC1=C(C=C(C=C1)Br)F)=O
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated under reduced pressure
WASH
Type
WASH
Details
The white solid was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
was acidified with 2 N HCl [pH-6] at 0° C.
CUSTOM
Type
CUSTOM
Details
to afford the solid compound
FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(NC1=CC=C(C(=O)O)C=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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